In-Depth Technical Guide to 1-Bromo-3,5-dichlorobenzene-d3
In-Depth Technical Guide to 1-Bromo-3,5-dichlorobenzene-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the deuterated aromatic compound, 1-Bromo-3,5-dichlorobenzene-d3. This stable isotope-labeled compound serves as a valuable tool in quantitative analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy.
Core Chemical Properties
1-Bromo-3,5-dichlorobenzene-d3 is the deuterated analog of 1-Bromo-3,5-dichlorobenzene (B43179). The substitution of three hydrogen atoms with deuterium (B1214612) isotopes results in a compound with a higher molecular weight, which is crucial for its primary application as an internal standard in quantitative analysis. While specific, experimentally determined physical properties for the deuterated form are not widely published, they are expected to be very similar to the non-deuterated compound due to the negligible impact of deuteration on intermolecular forces.
Table 1: Physicochemical Properties
| Property | 1-Bromo-3,5-dichlorobenzene-d3 | 1-Bromo-3,5-dichlorobenzene |
| Molecular Formula | C₆D₃BrCl₂ | C₆H₃BrCl₂ |
| Molecular Weight | 228.92 g/mol [1] | 225.90 g/mol |
| CAS Number | 1219803-83-4[1] | 19752-55-7 |
| Appearance | White to off-white crystalline solid (presumed) | White to off-white crystalline powder[2] |
| Melting Point | Expected to be slightly higher than the non-deuterated form | 73-75 °C[3] |
| Boiling Point | Expected to be very similar to the non-deuterated form | 232 °C[3] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone (B3395972) (presumed) | Insoluble in water; Soluble in organic solvents like ethanol and acetone |
Synthesis
The synthesis of 1-Bromo-3,5-dichlorobenzene-d3 is not commonly detailed in standard literature, as it is a specialized research chemical. However, its synthesis would logically follow the established routes for its non-deuterated counterpart, starting with a deuterated benzene (B151609) precursor. A general synthetic approach for the non-deuterated compound involves the bromination of 1,3-dichlorobenzene. One documented method involves reacting 3,5-dichlorophenylhydrazine (B1297673) hydrochloride with boron tribromide and dimethyl sulfoxide.[4] Industrial-scale production often utilizes the isomerization of other monobromodichlorobenzene isomers in the presence of an aluminum halide catalyst.[5]
Caption: Logical workflow for the synthesis of 1-Bromo-3,5-dichlorobenzene-d3.
Applications in Quantitative Analysis
The primary application of 1-Bromo-3,5-dichlorobenzene-d3 is as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a deuterated internal standard is a highly accurate method for quantification, as it effectively corrects for sample loss during preparation and analysis.[6]
Experimental Protocol: Use as an Internal Standard in GC-MS and LC-MS
The following is a generalized protocol for the use of 1-Bromo-3,5-dichlorobenzene-d3 as an internal standard. The specific parameters will need to be optimized for the analyte of interest and the instrumentation used.
1. Preparation of Standard Solutions:
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Internal Standard Stock Solution: Accurately weigh a known amount of 1-Bromo-3,5-dichlorobenzene-d3 and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration.
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Analyte Stock Solution: Prepare a stock solution of the target analyte in the same solvent.
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Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into blank matrix (e.g., plasma, urine, environmental sample extract). Add a fixed concentration of the 1-Bromo-3,5-dichlorobenzene-d3 internal standard to each calibration standard.
2. Sample Preparation:
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To each unknown sample, add the same fixed concentration of the 1-Bromo-3,5-dichlorobenzene-d3 internal standard as was added to the calibration standards.
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Perform the necessary sample extraction and clean-up procedures (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
3. Instrumental Analysis (GC-MS or LC-MS):
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Inject the prepared calibration standards and samples onto the GC-MS or LC-MS system.
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Develop a chromatographic method that provides good separation of the analyte and the internal standard. Due to their similar chemical nature, they will have very close retention times.
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In the mass spectrometer, monitor for specific precursor and product ions for both the analyte and 1-Bromo-3,5-dichlorobenzene-d3. The mass difference due to the deuterium atoms allows for their distinct detection.
4. Data Analysis:
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For each injection, calculate the peak area ratio of the analyte to the internal standard.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
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Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Experimental workflow for using 1-Bromo-3,5-dichlorobenzene-d3 as an internal standard.
Role in Drug Development and Signaling Pathways
Halogenated aromatic compounds are of significant interest in drug discovery and development. The inclusion of halogen atoms can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[7][8] Halogen bonds, a type of non-covalent interaction, can play a crucial role in the binding of a drug to its target protein.[9][10]
Currently, there is no direct evidence in the scientific literature linking 1-Bromo-3,5-dichlorobenzene or its deuterated form to specific signaling pathways. However, studies on other halogenated benzenes have shown that they can induce cellular effects. For instance, some halogenated benzenes have been shown to cause cytotoxicity and DNA damage in cell lines.[11] Furthermore, metabolites of benzene have been implicated in inducing halogenative stress in myeloid cells, which could contribute to leukemogenesis.[12] These findings suggest that while 1-Bromo-3,5-dichlorobenzene-d3 is primarily used as a chemically inert tracer, the broader class of halogenated benzenes can have complex biological activities. Further research is needed to explore any potential interactions of this specific compound with cellular signaling cascades.
Safety and Handling
1-Bromo-3,5-dichlorobenzene is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and eye irritation. It is important to handle this chemical in a well-ventilated area using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials.
Table 2: Safety Information
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
The safety data for the deuterated form is not as extensively documented but should be assumed to be identical to that of the non-deuterated compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Bromo-3,5-Dichlorobenzene at Best Price, High Purity Chemical [sonalplasrubind.com]
- 3. 1-Bromo-3,5-dichlorobenzene, 98% Suppliers in India | 1-Bromo-3,5-dichlorobenzene, 98% Suppliers | ottokemi.com [ottokemi.com]
- 4. Synthesis routes of 1-Bromo-3,5-dichlorobenzene [benchchem.com]
- 5. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. namiki-s.co.jp [namiki-s.co.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cytotoxicity of halogenated benzenes and its relationship with logP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzene metabolite 1,2,4-benzenetriol induces halogenated DNA and tyrosines representing halogenative stress in the HL-60 human myeloid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
